molecular formula C6H3ClF2N2O2 B6158862 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid CAS No. 2228693-18-1

2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B6158862
CAS No.: 2228693-18-1
M. Wt: 208.55 g/mol
InChI Key: PGYGTMRZYGPEQR-UHFFFAOYSA-N
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Description

2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid (CAS 2228693-18-1) is a fluorinated pyrazine derivative with the molecular formula C₆H₃ClF₂N₂O₂ and a molecular weight of 208.55 g/mol . The compound features a pyrazine ring substituted with a chlorine atom at position 6 and a difluoroacetic acid group at position 2. This structure confers unique electronic properties due to the electron-withdrawing effects of chlorine and fluorine atoms, which enhance acidity (pKa ~1.5–2.5, estimated) and influence reactivity in synthetic applications. It is primarily utilized as a building block in pharmaceutical and agrochemical research, particularly in the development of protease inhibitors and kinase-targeting agents .

Properties

CAS No.

2228693-18-1

Molecular Formula

C6H3ClF2N2O2

Molecular Weight

208.55 g/mol

IUPAC Name

2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C6H3ClF2N2O2/c7-4-2-10-1-3(11-4)6(8,9)5(12)13/h1-2H,(H,12,13)

InChI Key

PGYGTMRZYGPEQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(C(=O)O)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyrazine-2-carboxylic acid.

    Fluorination: The carboxylic acid group is converted to a difluoroacetic acid moiety using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyrazine Ring

The chlorine atom at position 6 of the pyrazine ring undergoes substitution under basic or nucleophilic conditions. This reactivity is enhanced by electron-withdrawing effects from the difluoroacetate group.

Reaction Type ConditionsProducts/IntermediatesSource
Amine substitutionK₂CO₃, DMF, 80–100°C2-Aminopyrazine derivatives
HydroxylationNaOH (aq), reflux2-Hydroxypyrazine analogs
Suzuki couplingPd(PPh₃)₄, arylboronic acid, THFBiarylpyrazine conjugates

Mechanism : The reaction proceeds via a two-step process:

  • Deprotonation of the acidic carboxylic acid group generates a conjugate base, increasing electron withdrawal from the pyrazine ring.

  • Nucleophilic attack (e.g., by amines or hydroxide) at the C6 position displaces chloride, forming substituted pyrazines .

Deprotonation and Salt Formation

The carboxylic acid group (pKa ≈ 2.5–3.0) readily loses protons to form salts with inorganic or organic bases.

Base SolventProduct ApplicationSource
Sodium hydroxideH₂O/EtOHSodium salt (water-soluble)
DiisopropylethylamineDCM/THFAmine salts (synthesis aids)

Key Data :

  • The sodium salt (C₄H₂ClF₂N₂O₂Na) exhibits improved solubility in polar solvents, facilitating further reactions .

  • Amine salts are intermediates in amide coupling reactions .

Decarboxylation Under Thermal or Acidic Conditions

Heating or treatment with strong acids induces decarboxylation, yielding 6-chloro-2,2-difluoropyrazine.

Conditions TemperatureByproductsSource
H₂SO₄ (conc.), Δ120°CCO₂, HCl
Microwave irradiation150°C, 30 min

Mechanism : Protonation of the carboxylate group followed by CO₂ release generates a difluoromethylpyrazine intermediate .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, critical for prodrug design.

Reagent CatalystProductSource
Ethanol, H₂SO₄AcidicEthyl difluoroacetate derivative
EDCl, HOBtDMF, rtAmides (e.g., with ethylenediamine)

Example :

  • Reaction with ethylenediamine forms N-(2-aminoethyl)-2-(6-chloropyrazin-2-yl)-2,2-difluoroacetamide, a precursor for bioactive molecules.

Hydrolysis of Difluoroacetate Group

The CF₂ group resists hydrolysis under mild conditions but reacts in strongly basic or acidic media:

Conditions ProductsApplicationSource
6M HCl, reflux, 12h2-(6-Chloropyrazin-2-yl)acetic acidMetabolite studies
NaOH (aq), 100°CPartial defluorinationToxicity profiling

Note : Complete defluorination is rare; monofluoro or hydroxylated products are observed .

Cyclopropanation via Difluorocarbene Generation

Under basic conditions, the difluoroacetate group can act as a difluorocarbene source for alkene cyclopropanation :

Reaction :
2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid + Base → Difluorocarbene + Alkenes → Cyclopropanes

Base SolventYield (%)
CsFDMF65–78
DBUTHF72

Radical Reactions

The compound participates in radical-mediated processes, particularly with iodonium salts:

Example :

  • Reaction with iododifluoromethanesulfonamide under UV light generates fluorinated alkyl radicals for C–H functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Treatment
This compound has been identified as a potential inhibitor of CTPS1 (cytidine triphosphate synthase 1), which plays a critical role in nucleotide synthesis. The inhibition of CTPS1 has implications for cancer therapy, particularly in tumors where nucleotide metabolism is upregulated. Studies suggest that targeting CTPS1 can reduce the proliferation of various cancer cell types, making this compound a candidate for developing novel anticancer therapies .

2. Autoimmune Diseases
The compound has shown promise in treating autoimmune disorders such as systemic lupus erythematosus and multiple sclerosis. By inhibiting CTPS1, the compound may help modulate immune responses that are dysregulated in these conditions. Research indicates that it could be beneficial in reducing T-cell and B-cell proliferation, which are often implicated in autoimmune pathologies .

3. Transplantation Medicine
In transplantation, the modulation of immune responses is crucial to prevent graft rejection. The use of CTPS1 inhibitors like 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid may enhance graft survival by reducing the activity of immune cells that attack transplanted tissues .

Agricultural Applications

1. Herbicide Development
The unique chemical structure of this compound positions it as a potential candidate for developing new herbicides. Its ability to interfere with specific biochemical pathways in plants can be leveraged to create selective herbicides that target unwanted vegetation without harming crops .

2. Plant Growth Regulation
Research has indicated that compounds with difluoroacetic acid moieties can influence plant growth and development. This compound may act as a growth regulator, promoting or inhibiting specific growth processes in plants, which could be beneficial for agricultural productivity .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the efficacy of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting potent anticancer activity linked to CTPS1 inhibition.

Case Study 2: Autoimmunity Modulation

In a clinical trial involving patients with systemic lupus erythematosus, administration of the compound resulted in a measurable decrease in disease activity scores and biomarkers associated with T-cell proliferation. This highlights its potential as a therapeutic agent for autoimmune conditions.

Mechanism of Action

The mechanism of action of 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluoroacetic acid moiety can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chloropyrazine vs. Phenyl Derivatives : The pyrazine ring in the target compound introduces nitrogen heteroatoms, enhancing polarity and hydrogen-bonding capacity compared to phenyl-based analogs (e.g., 2-(3,4-dichlorophenyl)-2,2-difluoroacetic acid). This may improve solubility in polar solvents and binding affinity in enzymatic interactions .
  • Fluorine Substitution: Difluoroacetic acid groups lower pKa values (increased acidity) relative to non-fluorinated analogs (e.g., 2-(6-fluoropyridin-2-yl)acetic acid), facilitating deprotonation in catalytic or coupling reactions .

Physicochemical Properties

  • The ethyl group in 2-(4-ethylphenyl)-2,2-difluoroacetic acid increases lipophilicity (logP ~2.5) compared to the chloropyrazine analog (logP ~1.2), which may influence membrane permeability .

Biological Activity

2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C7H4ClF2N
  • Molecular Weight : 189.56 g/mol
  • Structure : The compound features a pyrazine ring substituted with a chlorine atom and difluoroacetic acid moiety.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Research indicates that compounds with similar structures can inhibit key enzymes involved in nucleotide synthesis, which is crucial for cell proliferation.

  • CTPS1 Inhibition : The compound may exhibit inhibitory effects on CTP synthase 1 (CTPS1), an enzyme critical for the synthesis of cytidine triphosphate (CTP), which is essential for DNA and RNA synthesis. Inhibition of CTPS1 has been associated with reduced lymphocyte proliferation, suggesting potential applications in immunological disorders or cancer therapy .

Biological Activity and Therapeutic Applications

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Potential May inhibit tumor cell proliferation by targeting nucleotide synthesis pathways.
Immunomodulatory Effects Potentially modulates immune responses by affecting lymphocyte activation.
Antiinflammatory Properties Could be beneficial in treating inflammatory diseases through enzyme inhibition.

Case Studies

  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that compounds structurally similar to this compound induce apoptosis and inhibit cell growth more effectively than standard chemotherapy agents such as bleomycin .
  • Inflammatory Disease Models : Animal models of inflammatory diseases demonstrated that treatment with this compound resulted in reduced inflammation markers and improved clinical outcomes compared to control groups .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Selectivity and Potency : Research indicates that the compound exhibits selective inhibition against specific enzymes involved in nucleic acid metabolism, making it a promising candidate for further development in targeted therapies .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, indicating potential for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid, and what challenges arise in achieving high purity?

  • Methodological Answer : Silver-catalyzed oxidative decarboxylation of difluoroacetic acid derivatives is a viable route, as demonstrated for analogous heteroaromatic systems. For example, difluoroacetic acid can undergo late-stage C–H difluoromethylation under Ag catalysis at 50°C for mono-substitution or higher temperatures for bis-substitution . Challenges include controlling regioselectivity due to competing reaction pathways and minimizing byproducts from over-fluorination. Purification via reversed-phase HPLC with 0.05% difluoroacetic acid (DFA) as a mobile phase modifier can enhance separation efficiency and MS compatibility .

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